N-[2-(trifluoromethoxy)phenyl]cyclobutanecarboxamide
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Overview
Description
N-[2-(trifluoromethoxy)phenyl]cyclobutanecarboxamide is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable phenyl precursor, such as 2-bromo- or 2-iodophenyl derivatives, and perform a trifluoromethoxylation reaction using reagents like trifluoromethyl ethers . The resulting intermediate can then be subjected to cyclobutanecarboxamide formation through amide bond formation reactions .
Industrial Production Methods
Industrial production of N-[2-(trifluoromethoxy)phenyl]cyclobutanecarboxamide may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethoxy)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups on the phenyl ring .
Scientific Research Applications
N-[2-(trifluoromethoxy)phenyl]cyclobutanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethoxy)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes . The cyclobutanecarboxamide moiety may contribute to binding affinity and specificity towards certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-6-(trifluoromethoxy)phenyl]-2,2-dimethylpropanamide: This compound shares the trifluoromethoxyphenyl structure but differs in the presence of a chloro group and a dimethylpropanamide moiety.
Other Trifluoromethoxy Compounds: Various trifluoromethoxy-substituted phenyl compounds are studied for their unique properties and applications in different fields.
Uniqueness
N-[2-(trifluoromethoxy)phenyl]cyclobutanecarboxamide is unique due to its combination of the trifluoromethoxy group and the cyclobutanecarboxamide structure. This combination imparts distinct physicochemical properties, such as enhanced stability and lipophilicity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H12F3NO2 |
---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
N-[2-(trifluoromethoxy)phenyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)18-10-7-2-1-6-9(10)16-11(17)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,16,17) |
InChI Key |
ZJMQHBQDBNTLAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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